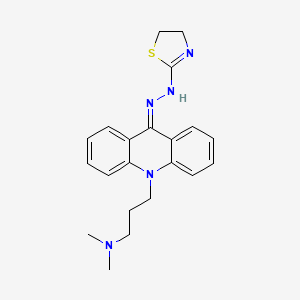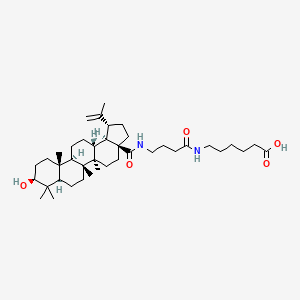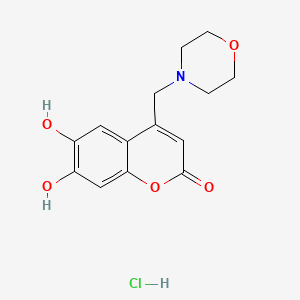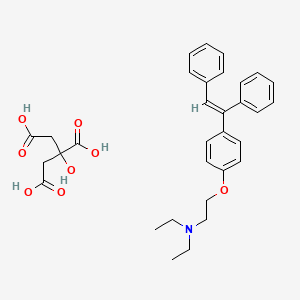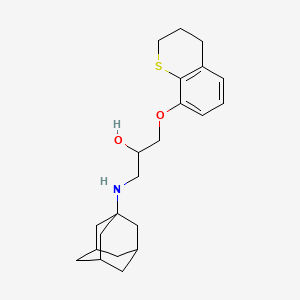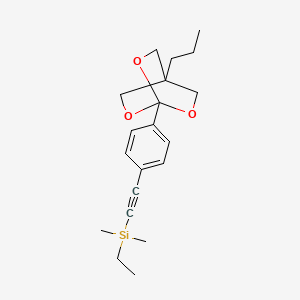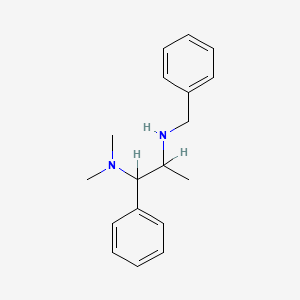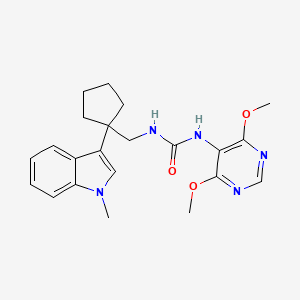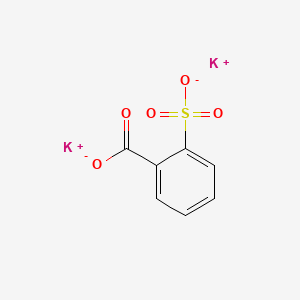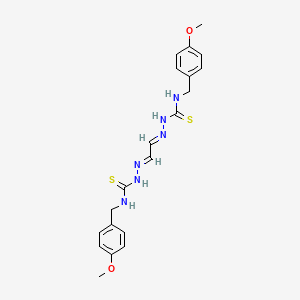
2,2'-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) is a complex organic compound with a molecular formula of C20H24N6O2S2. This compound is known for its unique structure, which includes two hydrazinecarbothioamide groups connected by an ethanediylidene bridge. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarbothioamide derivative. Finally, the ethanediylidene bridge is introduced through a condensation reaction with ethanedial. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Analyse Des Réactions Chimiques
2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl groups, where nucleophiles like halides or alkoxides replace the methoxy group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Applications De Recherche Scientifique
2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This binding can disrupt cellular processes, leading to cell death in microbial or cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, as these complexes can catalyze specific reactions or inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(1,2-Ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamide) include:
2,2’-(1,2-Ethanediylidene)bis(N-(2-methyl-2-propanyl)hydrazinecarbothioamide): This compound has a similar structure but with different substituents, leading to variations in its chemical reactivity and applications.
Hydrazinecarbothioamide derivatives: These compounds share the hydrazinecarbothioamide core but differ in their substituents, affecting their biological and chemical properties.
Propriétés
Numéro CAS |
124041-18-5 |
|---|---|
Formule moléculaire |
C20H24N6O2S2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]ethylidene]amino]thiourea |
InChI |
InChI=1S/C20H24N6O2S2/c1-27-17-7-3-15(4-8-17)13-21-19(29)25-23-11-12-24-26-20(30)22-14-16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-11+,24-12+ |
Clé InChI |
NYRLMLIHNWXSOE-ASIDMNOUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CNC(=S)N/N=C/C=N/NC(=S)NCC2=CC=C(C=C2)OC |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=S)NN=CC=NNC(=S)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


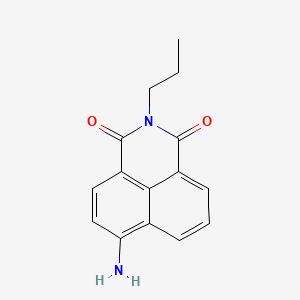
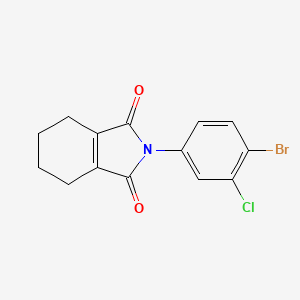
![(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one](/img/structure/B12739161.png)
